Ethyl1-amino-2,2-dimethylcyclopropane-1-carboxylatehydrochloride
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Overview
Description
Ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is known for its unique cyclopropane ring structure, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination and esterification reactions. The reaction conditions often include the use of strong bases and acids to facilitate the formation of the cyclopropane ring and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Types of Reactions:
Oxidation: Ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong nucleophiles like sodium azide (NaN3) or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,2-Dimethylcyclopropane: Shares the cyclopropane ring structure but lacks the amino and ester functional groups.
Cyclopropane: The simplest cyclopropane compound, used as a reference for studying ring strain and reactivity.
Ethylcyclopropane: Similar in structure but with different substituents, affecting its chemical properties.
Uniqueness: Ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate hydrochloride is unique due to its combination of a cyclopropane ring with amino and ester functional groups. This combination imparts distinct reactivity and potential biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
ethyl 1-amino-2,2-dimethylcyclopropane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-4-11-6(10)8(9)5-7(8,2)3;/h4-5,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLRBCPLDDPTQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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